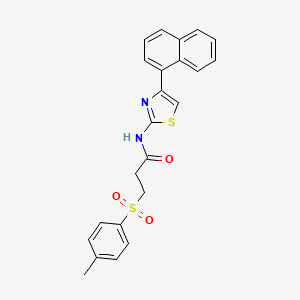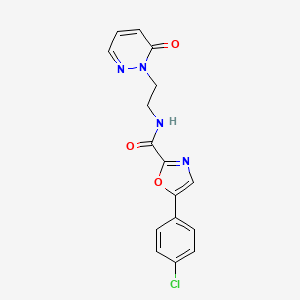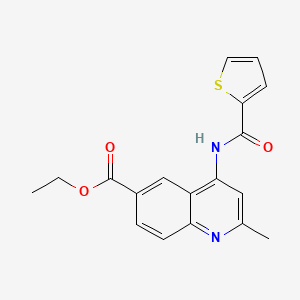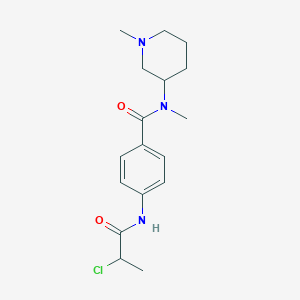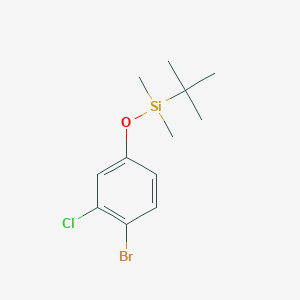![molecular formula C16H22N4O2S B2411284 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 634164-17-3](/img/structure/B2411284.png)
4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a pentoxyphenyl group
Métodos De Preparación
The synthesis of 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy and Pentoxyphenyl Groups: These groups are introduced through substitution reactions using suitable reagents.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as reflux or catalytic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors.
Análisis De Reacciones Químicas
4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth through various mechanisms.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives, such as:
- 4-[(E)-(3-methoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- 4-[(E)-(3-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- 4-[(E)-(3-methoxy-4-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
These compounds share structural similarities but differ in the substituents attached to the triazole ring. The uniqueness of this compound lies in its specific combination of methoxy and pentoxyphenyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-5-6-9-22-14-8-7-13(10-15(14)21-3)11-17-20-12(2)18-19-16(20)23/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,23)/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYLNHGSMTYZRV-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)
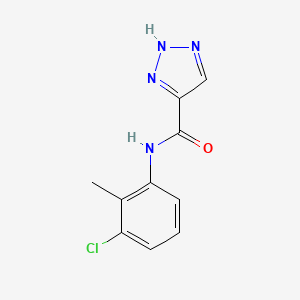


![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)
